Intermediate Sweetness Potency
The sweetness intensity of mogrosides is a primary differentiator. While Mogroside V is often the primary sweet component in monk fruit extracts, mogroside IV has its own distinct and quantifiable sweetness level. According to a review of the literature, mogroside IV is measured to be 233 to 392 times sweeter than sucrose at various concentration levels [1]. This places it in a comparable, but distinct, potency category to mogroside V, which is reported to be 250 to 425 times sweeter than sucrose [1].
| Evidence Dimension | Sweetness intensity relative to sucrose |
|---|---|
| Target Compound Data | 233 to 392 times sweeter than sucrose |
| Comparator Or Baseline | Mogroside V (250-425x sweeter) and Siamenoside I (465-563x sweeter) |
| Quantified Difference | Mogroside IV is up to 33 times less sweet than the highest end of the mogroside V range and up to 171 times less sweet than siamenoside I. |
| Conditions | Review of published data; various concentrations. |
Why This Matters
This quantifies that while mogroside IV-E is a high-intensity sweetener, its potency is not identical to mogroside V, necessitating different formulation concentrations to achieve equivalent sweetness and potentially impacting the overall taste profile.
- [1] Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Natural Product Communications, 2019. View Source
